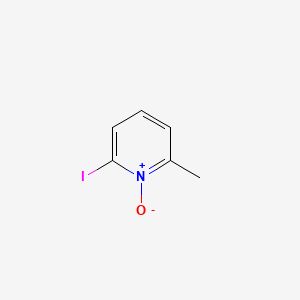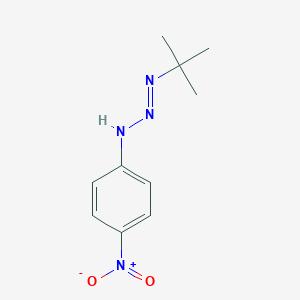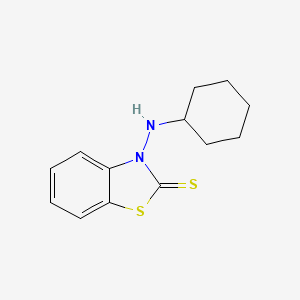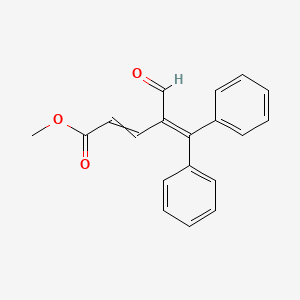
2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6IN It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and the 2-position is substituted with an iodine atom while the 6-position has a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylpyridine 1-oxide typically involves the iodination of 6-methylpyridine followed by oxidation. One common method is the reaction of 6-methylpyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
On an industrial scale, the production of 2-Iodo-6-methylpyridine 1-oxide can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may involve the use of automated systems to control the addition of reagents and maintain the desired reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-6-methylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the iodine atom or reduce the N-oxide to the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or Grignard reagents.
Major Products Formed
Oxidation: Products may include 2-iodo-6-methylpyridine-3,4-diol or other oxidized derivatives.
Reduction: Products include 2-amino-6-methylpyridine or 6-methylpyridine.
Substitution: Products vary depending on the nucleophile used, such as 2-azido-6-methylpyridine or 2-thio-6-methylpyridine.
Aplicaciones Científicas De Investigación
2-Iodo-6-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and N-oxide group can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and redox reactions. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to changes in biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure with a bromine atom instead of iodine.
2-Chloro-6-methylpyridine: Contains a chlorine atom at the 2-position.
6-Methylpyridine N-oxide: Lacks the iodine substitution but has the N-oxide group.
Uniqueness
2-Iodo-6-methylpyridine 1-oxide is unique due to the presence of both the iodine atom and the N-oxide group. This combination imparts distinct chemical reactivity and potential for diverse applications. The iodine atom provides a site for further functionalization, while the N-oxide group enhances the compound’s solubility and reactivity in various chemical environments.
Propiedades
Número CAS |
91668-87-0 |
|---|---|
Fórmula molecular |
C6H6INO |
Peso molecular |
235.02 g/mol |
Nombre IUPAC |
2-iodo-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6INO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3 |
Clave InChI |
SRKXGHFNMWAFHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=CC=C1)I)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)



![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)

![Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-](/img/structure/B14354343.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)

![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
